4-Aminophenyl b-D-glucuronide

Vue d'ensemble

Description

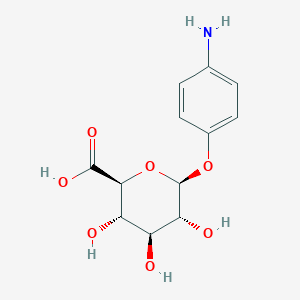

4-Aminophenyl b-D-glucuronide is a biochemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is a metabolite of p-Aminophenol and is primarily used in scientific research . This compound is known for its role in various biochemical assays and its applications in different fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-glucuronide typically involves the glucuronidation of 4-aminophenol. This process can be carried out using glucuronosyltransferase enzymes or chemical methods involving glucuronic acid derivatives . The reaction conditions often require a controlled pH environment and specific temperature settings to ensure the successful conjugation of the glucuronic acid moiety to the 4-aminophenol .

Industrial Production Methods

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis via β-glucuronidase or acidic conditions :

Table 2: Hydrolysis Parameters

Key findings:

-

Acidic hydrolysis is rapid but non-selective, while enzymatic cleavage is specific and utilized in assays .

-

Stability varies significantly with substituents; acetylated derivatives resist acid degradation .

Enzymatic Conjugation and Stability

UGT enzymes catalyze glucuronidation, with tissue-specific activity:

-

Liver and kidney exhibit the highest UDP-glucuronyltransferase activity, enabling efficient conjugation .

-

pH-dependent stability :

Analytical Detection

Quantification relies on post-hydrolysis detection of 4-aminophenol:

Table 3: Analytical Techniques

| Method | Detection Limit | Application | Source |

|---|---|---|---|

| HPLC with fluorescence | 20 nM | Quantification in tissue homogenates | |

| Fluorescent probe (ERNathG) | N/A | Real-time, pH-matched GUS activity in cells |

Key findings:

Applications De Recherche Scientifique

Glycosylation Reagent

Overview:

4-Aminophenyl β-D-glucuronide is primarily utilized as a glycosylation reagent in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides. This application is crucial for the development of pharmaceutical compounds and bioconjugates.

Case Study:

In a study on the synthesis of novel inhibitors of β-glucuronidase, researchers used 4-aminophenyl β-D-glucuronide to create substrates that could be employed to generate p-nitrophenol, facilitating the understanding of enzyme kinetics and inhibition mechanisms .

Enzyme Immunoassays

Overview:

The compound has been employed in the development of enzyme immunoassays (EIA) for the selective detection of phenolic glucuronides in human urine. This application is particularly relevant in toxicology and environmental monitoring.

Case Study:

A class-selective EIA was developed using 4-aminophenyl β-D-glucuronide as an immunogen. The assay demonstrated high specificity for detecting glucuronides, aiding in the evaluation of human exposure to various xenobiotics . The immunoconjugate formed by coupling this compound to thyroglobulin was used to raise polyclonal antibodies, which were instrumental in the assay's sensitivity.

Pharmacological Research

Overview:

4-Aminophenyl β-D-glucuronide plays a role in pharmacological studies, particularly concerning drug metabolism and toxicity. It has been implicated in understanding the metabolic pathways of certain chemotherapeutic agents.

Case Study:

Research has shown that inhibitors targeting bacterial β-glucuronidases can modulate gut microbiota functionality without adverse effects. For instance, when studying irinotecan metabolism, it was found that glucuronidation processes involving compounds like 4-aminophenyl β-D-glucuronide were critical for detoxifying active metabolites . The inhibition of these enzymes may prevent severe intestinal toxicity associated with chemotherapy.

Biochemical Studies

Overview:

The compound is also utilized in biochemical research to investigate enzyme activities and interactions with various substrates.

Data Table: Enzyme Interaction Studies

Cosmetic Formulations

Overview:

Emerging applications of 4-aminophenyl β-D-glucuronide include its use in cosmetic formulations, where it can act as an ingredient that enhances skin penetration and efficacy of active compounds.

Case Study:

Research on cosmetic formulations has highlighted the importance of ensuring safety and stability while maximizing effectiveness. The incorporation of glycosylated compounds like 4-aminophenyl β-D-glucuronide can improve bioavailability and skin absorption profiles .

Mécanisme D'action

The mechanism of action of 4-Aminophenyl b-D-glucuronide involves its role as a substrate for glucuronidation enzymes. These enzymes catalyze the transfer of glucuronic acid to the compound, resulting in the formation of glucuronides. This process is crucial for the detoxification and excretion of various endogenous and exogenous substances . The molecular targets include glucuronosyltransferase enzymes, and the pathways involved are primarily related to phase II metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminophenyl b-D-galactopyranoside: Similar in structure but differs in the sugar moiety attached to the aromatic ring.

4-Nitrophenyl b-D-glucuronide: Contains a nitro group instead of an amino group.

8-Hydroxyquinoline b-D-glucuronide: Used in similar biochemical assays but has a different aromatic structure.

Uniqueness

4-Aminophenyl b-D-glucuronide is unique due to its specific applications in studying glucuronidation processes and its role as a substrate in various biochemical assays. Its structure allows for specific interactions with glucuronosyltransferase enzymes, making it a valuable tool in research .

Activité Biologique

4-Aminophenyl β-D-glucuronide is a significant compound in biochemical research, particularly in the context of drug metabolism and enzyme interactions. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Overview of 4-Aminophenyl β-D-Glucuronide

4-Aminophenyl β-D-glucuronide is a glucuronide conjugate that plays a crucial role in the metabolism of various drugs. It is primarily involved in the process of glucuronidation, which is essential for detoxifying and excreting xenobiotics and drugs from the body. The compound is known to interact with several enzymes, particularly β-glucuronidase (β-GLU), which hydrolyzes the glucuronide bond to release the active aglycone.

Target Enzyme: β-Glucuronidase

The primary target of 4-Aminophenyl β-D-glucuronide is β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. This interaction is critical for the metabolism of many pharmaceutical compounds.

- Mode of Action : The compound undergoes glycosylation, affecting the degradation of glycosaminoglycans on cell membranes and extracellular matrices in both normal and cancerous tissues.

- Biochemical Pathways : The hydrolysis of 4-Aminophenyl β-D-glucuronide by β-GLU results in the production of glucuronic acid and the aglycone, which may have pharmacological effects .

Pharmacokinetics

4-Aminophenyl β-D-glucuronide exhibits good solubility in water, suggesting favorable bioavailability characteristics. Its pharmacokinetic profile indicates that it can be effectively absorbed and utilized in various biological systems.

Cellular Effects

The compound influences multiple cellular processes, including:

- Cell Signaling : It modulates signaling pathways related to drug metabolism.

- Gene Expression : Alters gene expression patterns associated with detoxification processes.

- Cellular Metabolism : Impacts metabolic pathways by affecting enzyme activities within lysosomes .

Enzymatic Assays

4-Aminophenyl β-D-glucuronide is utilized as a substrate in enzymatic assays to study glucuronidation processes. This application is vital for understanding drug metabolism and interactions with gut microbiota.

Drug Metabolism Studies

In pharmacological research, it serves as a model compound to investigate the conjugation and excretion pathways of various drugs. For instance, its role in the metabolism of chemotherapeutic agents like irinotecan highlights its importance in clinical settings .

Industrial Uses

The compound is also employed in developing biosensors and diagnostic tools due to its biochemical properties. Its ability to interact with specific enzymes makes it a valuable reagent in biochemical research .

Case Studies

- Irinotecan Metabolism : A study demonstrated that inhibition of bacterial β-glucuronidases could mitigate irinotecan toxicity by preventing the release of its active metabolite SN-38 from glucuronide conjugates in the gut . This finding underscores the significance of 4-Aminophenyl β-D-glucuronide in drug safety profiles.

- Immunoassay Development : Research has shown that 4-Aminophenyl β-D-glucuronide can be used to develop class-selective enzyme immunoassays for detecting phenolic glucuronides in human urine, aiding exposure assessment to complex mixtures of xenobiotics .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609024 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-66-0 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.